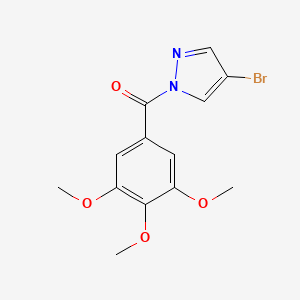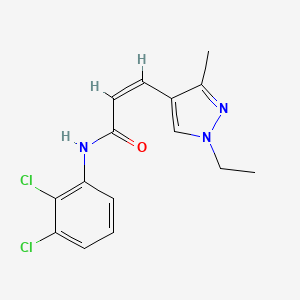![molecular formula C22H19N3O2 B10896409 (2E)-N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B10896409.png)
(2E)-N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a cyano group, and a methoxyphenyl group attached to a pyrrole ring
Preparation Methods
The synthesis of (E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Propenamide Moiety: The propenamide moiety is formed through a Knoevenagel condensation reaction between a benzyl cyanide and an aldehyde.
Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of (E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
(E)-N~1~-BENZYL-2-CYANO-3-[1-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]-2-PROPENAMIDE can be compared with similar compounds, such as:
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound also contains a methoxyphenyl group and a heterocyclic ring, but differs in its overall structure and functional groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares the methoxyphenyl group but has a different core structure and functional groups.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H19N3O2/c1-27-21-11-9-19(10-12-21)25-13-5-8-20(25)14-18(15-23)22(26)24-16-17-6-3-2-4-7-17/h2-14H,16H2,1H3,(H,24,26)/b18-14+ |
InChI Key |
YGNUNQODBZXPEM-NBVRZTHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10896326.png)
![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)

![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10896346.png)
![3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10896349.png)

![3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896359.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10896363.png)
![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)

![2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10896384.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10896393.png)
